

Technical Support Center: FSLLRY-NH2 TFA for PAR2 Inhibition

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Compound of Interest

Compound Name: FSLLRY-NH2 TFA

Cat. No.: B13780020

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Welcome to the technical support center for the effective use of **FSLLRY-NH2 TFA** in Protease-Activated Receptor 2 (PAR2) inhibition studies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is **FSLLRY-NH2 TFA** and how does it inhibit PAR2?

A1: FSLLRY-NH2 is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2). It functions by competitively blocking the receptor's tethered ligand docking site, thereby preventing receptor activation by proteases like trypsin or mast cell tryptase. The Trifluoroacetic acid (TFA) salt is a residual counter-ion from the peptide purification process.

Q2: What is the significance of the TFA salt in my FSLLRY-NH2 sample?

A2: Trifluoroacetic acid (TFA) is a strong acid used during peptide synthesis and purification.^[1] Residual TFA remains as a counter-ion in the final lyophilized product. It is crucial to be aware of this, as TFA can influence experimental outcomes by lowering the pH of your solutions or by directly affecting cell viability and proliferation, sometimes causing inhibition and other times stimulation.^{[1][2]}

Q3: What is a typical working concentration for FSLLRY-NH2?

A3: The optimal concentration is highly dependent on the cell type and assay. An IC50 of 50 μ M has been reported for inhibiting trypsin-mediated PAR2 activation in PAR2-KNRK cells.[3][4] However, effective concentrations in other assays, such as calcium mobilization, have been reported to be as low as 0.5 μ M.[5][6] A concentration-response curve is always recommended to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store my **FSLLRY-NH2 TFA** stock solution?

A4: For stock solutions, dissolve **FSLLRY-NH2 TFA** in a suitable solvent like DMSO (up to 100 mg/mL) or sterile water (up to 1 mg/ml).[3][7] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][7] Store lyophilized peptide and stock solutions at -20°C or -80°C for long-term stability.[1][7][8]

Q5: Are there any known off-target effects of FSLLRY-NH2?

A5: Yes. FSLLRY-NH2 has been shown to activate the mas-related G protein-coupled receptor C11 (MrgprC11) in mice and its human ortholog MRGPRX1.[9][10] This can lead to off-target effects such as the induction of scratching behaviors in in-vivo models, which is independent of its action on PAR2.[9] This is a critical consideration when interpreting data, especially from in-vivo itch and pain studies.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
High variability between experiments.	TFA counter-ions may be affecting cell health or assay performance. [1] [2]	Consider performing a TFA salt exchange to a more biologically compatible salt like hydrochloride (HCl) or acetate. [11] [12] Always include a vehicle control containing TFA at the same final concentration as your peptide solution to account for its effects.
Inconsistent or no PAR2 inhibition.	1. Peptide Degradation: Improper storage or multiple freeze-thaw cycles. [1] [7] 2. Suboptimal Concentration: The concentration may be too low for the specific cell type or agonist strength.3. Incorrect pH: TFA may have acidified the media.	1. Use fresh aliquots for each experiment. Store stocks at -80°C. [7] [8] 2. Perform a dose-response experiment, titrating FSLRY-NH2 against a fixed concentration of a PAR2 agonist.3. Check and adjust the pH of your final assay buffer after adding the peptide solution.
Unexpected cellular response (e.g., toxicity, proliferation).	1. TFA Effects: TFA itself can be cytotoxic or mitogenic depending on the cell line and concentration. [2] 2. Off-Target Activation: The peptide may be activating other receptors, such as MrgprC11/MRGPRX1. [9]	1. Run a TFA-only control to assess the effect of the counter-ion alone. If effects are observed, perform a salt exchange. [11] [12] 2. If possible, use a secondary PAR2 antagonist with a different structure to confirm that the observed inhibition is specific to PAR2. Use cell lines that do not express known off-target receptors.
Peptide solubility issues.	The peptide has precipitated out of solution.	For aqueous solutions, sonication may be required. [7] For in-vivo formulations, co-

solvents like PEG300 and Tween80 may be necessary.^[3] Always ensure the stock solution is fully dissolved before diluting into aqueous assay buffers.

Quantitative Data Summary

The following table summarizes key quantitative parameters for FSLLRY-NH2.

Parameter	Value	Cell Line / Model	Assay Type
IC50	~50 μ M	PAR2-KNRK cells	Trypsin-mediated PAR2 activation
IC50	50 - 200 μ M	Not Specified	Trypsin-mediated PAR2 activation
Effective Concentration	0.5 μ M	Human primary lung cells	Intracellular Calcium Mobilization
In-vivo Dose	50 μ g per rat	Rat model of asphyxial cardiac arrest	Neurological outcome

Experimental Protocols

Protocol 1: Determining Optimal FSLLRY-NH2 Concentration using a Calcium Mobilization Assay

This protocol outlines a method to determine the inhibitory potency of FSLLRY-NH2 by measuring its effect on PAR2 agonist-induced intracellular calcium flux.

1. Cell Preparation:

- Plate cells known to express PAR2 (e.g., HEK293-PAR2, NCTC2544, primary keratinocytes) in a black-wall, clear-bottom 96-well plate.^[13]

- Grow cells to 80-90% confluency.

2. Dye Loading:

- Wash cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
- Gently wash the cells 2-3 times with the assay buffer to remove excess dye.

3. Antagonist Pre-incubation:

- Prepare a dilution series of **FSLLRV-NH2 TFA** in assay buffer (e.g., 0.1 μ M, 0.5 μ M, 1 μ M, 10 μ M, 50 μ M, 100 μ M). Include a vehicle-only control.
- Add the diluted antagonist to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

4. Agonist Stimulation and Measurement:

- Prepare a PAR2 agonist (e.g., Trypsin or the synthetic peptide SLIGKV-NH2) at a concentration known to elicit a submaximal (EC80) response.
- Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation).
- Begin recording the baseline fluorescence.
- After a short baseline reading (e.g., 20 seconds), inject the PAR2 agonist into the wells and continue recording the fluorescence intensity for 2-3 minutes.

5. Data Analysis:

- Calculate the change in fluorescence (Peak - Baseline) for each well.
- Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition).

- Plot the normalized response against the log of the FSLLRY-NH2 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagrams

PAR2 Signaling Pathway

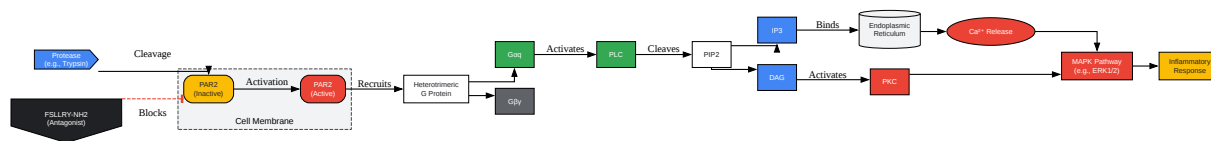


Figure 1. Simplified PAR2 Signaling Cascade

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Caption: Canonical PAR2 signaling via Gαq leading to downstream inflammatory responses.

Experimental Workflow for Concentration Optimization

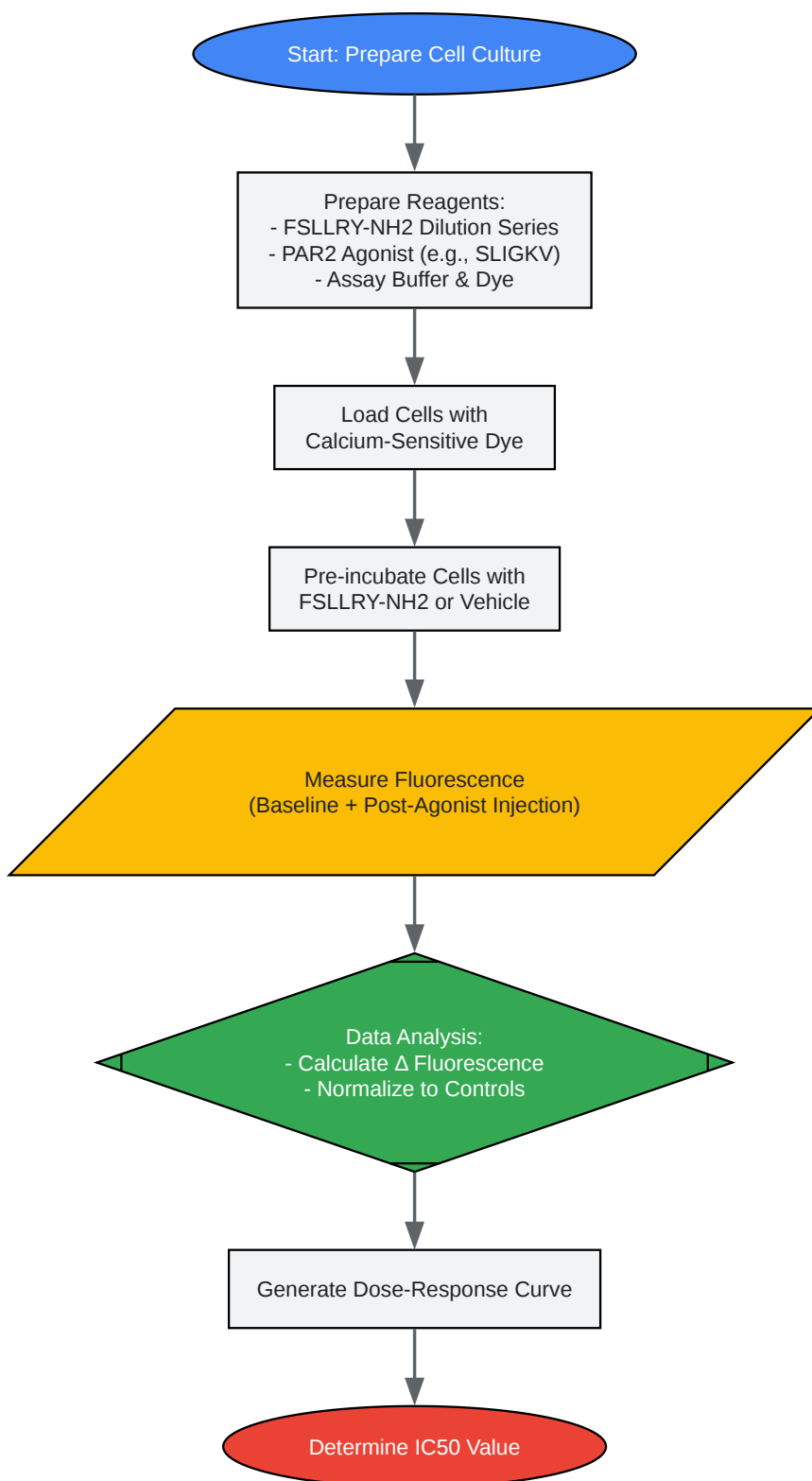


Figure 2. Workflow for FSLLRN-NH₂ Concentration Optimization

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Caption: Step-by-step workflow for determining the IC₅₀ of FSLLRN-NH₂.

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